molecular formula C9H10FN3 B2955335 (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 887571-27-9

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B2955335
CAS No.: 887571-27-9
M. Wt: 179.198
InChI Key: QCMOSFGWLQSUCN-UHFFFAOYSA-N
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Description

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are used in various therapeutic applications. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-nitroaniline with formaldehyde and formic acid, followed by reduction to yield the desired benzimidazole derivative . The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, benzimidazole derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their anti-inflammatory, anticancer, and antiparasitic properties.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but without the methyl group, affecting its reactivity and stability.

Uniqueness

The presence of both the fluorine atom and the methyl group in (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine makes it unique. These substituents enhance its chemical stability, biological activity, and binding affinity, distinguishing it from other benzimidazole derivatives.

Properties

IUPAC Name

(5-fluoro-1-methylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMOSFGWLQSUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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